

H-Arg(NO₂)-Obzl HCl in drug development research

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Compound Focus: H-Arg(NO₂)-Obzl.HCl

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Application Notes: H-Arg(NO₂)-Obzl in Research

H-Arg(NO₂)-Obzl, or N ω -Nitro-L-arginine benzyl ester, is a chemically modified amino acid derivative that serves as a critical tool in pharmacological and biochemical research, particularly in studies concerning the nitric oxide (NO) pathway and peptide drug development [1].

Key Research Applications

- **Peptide Synthesis Intermediate:** This compound is extensively used in the synthesis of complex peptides and glycopeptides. Its nitro group on the arginine side chain serves as a protected form of the guanidino group, which is stable during peptide chain assembly and can be removed later under specific conditions [1]. For instance, it has been used in the synthesis of modified tuftsins and glycosylated tuftsin-containing peptides [1].
- **Enzyme Inhibition Studies:** H-Arg(NO₂)-Obzl functions as an inhibitor of nitric oxide synthase (NOS). By binding to the active site of NOS, it blocks the production of nitric oxide, allowing researchers to probe the enzyme's role in various physiological and pathophysiological processes, such as vascular regulation and immune response [1].
- **Nitric Oxide Pathway Research:** It is employed to inhibit NO synthesis in cellular and molecular biology studies. This helps elucidate the role of NO in cell signaling, with implications for understanding cardiovascular diseases, neurodegenerative conditions, and inflammatory disorders [1].
- **Pharmacological Tool in Drug Development:** As a selective NOS inhibitor, H-Arg(NO₂)-Obzl is used to validate new drug candidates that target the nitric oxide pathway. It helps in identifying and

assessing the efficacy of potential therapeutics for conditions like hypertension and angiogenesis-dependent cancers [1] [2].

Quantitative Data Summary

The table below summarizes the key physicochemical properties of H-Arg(NO₂)-Obzl and its common salt form.

| Property | H-Arg(NO ₂)-Obzl (Free Base) | H-Arg(NO ₂)-Obzl.TosOH (p-Tosylate Salt) |
|---------------------------------------|---|---|
| CAS Number | 7672-27-7 [1] | 7672-27-7 [3] |
| Molecular Formula | C ₁₃ H ₁₉ N ₅ O ₄ [1] | C ₁₃ H ₁₉ N ₅ O ₄ ·C ₇ H ₈ O ₃ S [3] |
| Molecular Weight | 309.32 g/mol [1] | 481.52 g/mol [3] |
| Density | 1.37 g/cm ³ [1] | 1.37 g/cm ³ [3] |
| Melting Point | 132-134°C [1] | 115.0-135.0°C [3] |
| Specific Rotation [α] _{20/D} | - | +4.58° (C=2, DMF) [3] |
| Storage Conditions | - | 2-8°C [3] |

Experimental Protocols

The following protocols outline the synthesis and application of H-Arg(NO₂)-Obzl and related compounds in a research setting.

Protocol 1: General Procedure for Solution-Phase Peptide Coupling Using H-Arg(NO₂)-Obzl

This protocol is adapted from synthetic procedures for glycosylated tuftsins [1].

- **Objective:** To couple H-Arg(NO₂)-OBzl with a peptide sequence to form a new amide bond.
- **Materials:**
 - H-Arg(NO₂)-OBzl
 - Protected amino acid or peptide (e.g., H-Lys(Z)-Pro-Arg(NO₂)-OBzl)
 - DCC (N,N'-Dicyclohexylcarbodiimide)
 - HOBt (1-Hydroxybenzotriazole)
 - Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
 - TLC plates (Silica gel)
- **Method:**
 - Dissolve the protected amino acid/peptide (1.0 equivalent) and H-Arg(NO₂)-OBzl (1.0 equivalent) in anhydrous DMF or DCM.
 - Cool the mixture to 0°C in an ice bath.
 - Add HOBt (1.1 equivalents) and DCC (1.1 equivalents) to the reaction mixture.
 - Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by TLC (e.g., using chloroform/methanol/acetic acid 90:10:3 as mobile phase).
 - Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
 - Concentrate the filtrate under reduced pressure and purify the resulting crude product using flash chromatography on silica gel or preparative HPLC.
- **Notes:** All reagents and solvents should be anhydrous. The benzyl (Obzl) and nitro (NO₂) protecting groups can typically be removed in a subsequent step by catalytic hydrogenation [1].

Protocol 2: Synthesis of Pyrazole Derivatives from Arginine for Antiangiogenic Screening

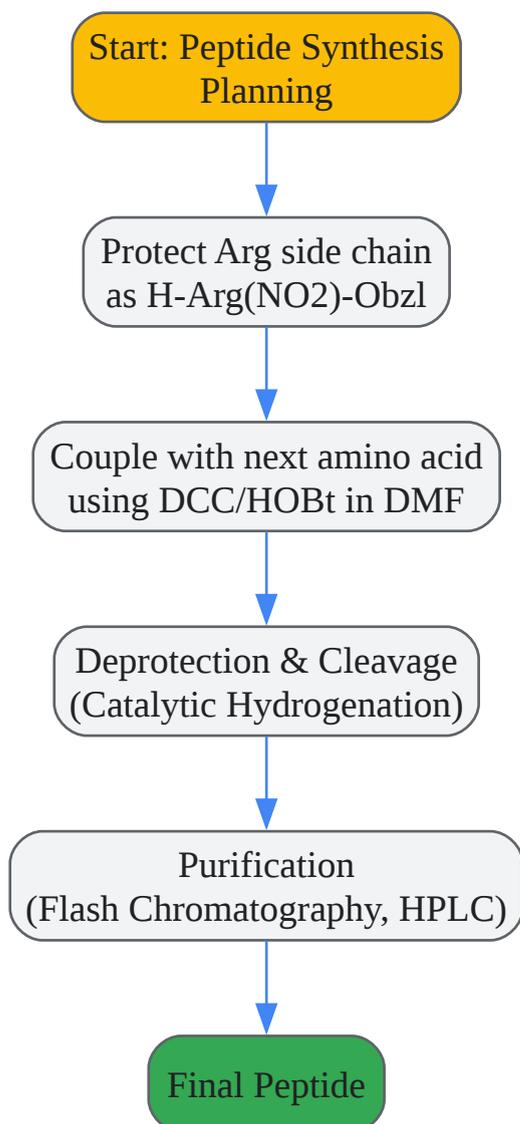
This protocol is based on research into novel antiangiogenic pyrazoles synthesized from arginine derivatives [2].

- **Objective:** To synthesize a novel class of pyrazole compounds using H-Arg(NO₂)-based intermediates for biological evaluation.
- **Materials:**
 - H-Arg(NO₂)-OH
 - Thionyl chloride (SOCl₂)
 - Methanol (MeOH)
 - Hydrazine hydrate (N₂H₄·H₂O)
 - Dibromo derivative of chalcone

- Ethanol, Pyridine
- TLC equipment
- **Method:**
 - **Synthesis of H-Arg(NO₂)-OMe·HCl:** Add SOCl₂ (2.0 equivalents) slowly to a solution of H-Arg(NO₂)-OH (1.0 equivalent) in methanol at room temperature. Stir until reaction completion by TLC. Evaporate the solvent to obtain the ester derivative as a hydrochloride salt [2].
 - **Synthesis of H-Arg(NO₂)-CO-NH-NH₂:** Reflux H-Arg(NO₂)-OMe·HCl (1.0 equivalent) with hydrazine hydrate (1.5 equivalents) in ethanol for 18-20 hours. After TLC confirmation, distill off the solvent and wash the residue with ice-cold water to obtain the hydrazide [2].
 - **Synthesis of Pyrazole (5a-k):** Reflux a mixture of the dibromo derivative of chalcone (1.0 equivalent) and H-Arg(NO₂)-CO-NH-NH₂ (1.0 equivalent) in ethanol with a few drops of pyridine as a catalyst overnight. Pour the cooled mixture into ice-water, extract the precipitate with chloroform, and evaporate the solvent. Recrystallize the final product from ethanol [2].
- **Application:** The resulting pyrazole compounds can be screened for antiangiogenic activity using in vivo models like the yolk sac assay and for antioxidant activity via radical scavenging assays [2].

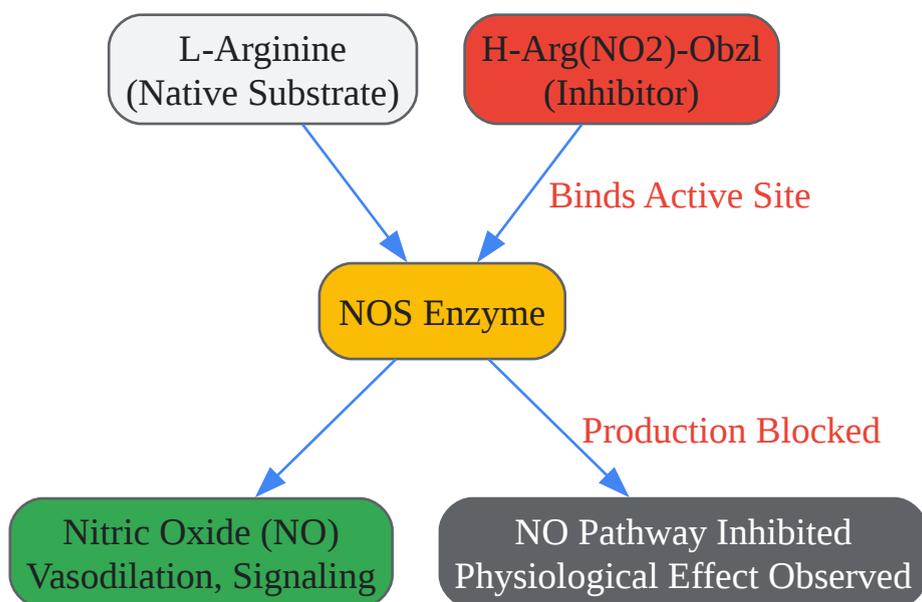
Experimental Workflow and Signaling Pathway

The diagrams below illustrate a generalized workflow for using H-Arg(NO₂)-Obzl in peptide synthesis and its role in the nitric oxide signaling pathway.



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Diagram 1: Workflow for using H-Arg(NO₂)-Obzl in peptide synthesis. The nitro and benzyl ester groups provide stability during the coupling steps and are removed in a final deprotection stage.



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Diagram 2: Role of H-Arg(NO₂)-Obzl in Nitric Oxide Signaling Pathway. The compound acts as a competitive inhibitor of Nitric Oxide Synthase (NOS), preventing the conversion of L-Arginine to Nitric Oxide and allowing researchers to study the pathway's functions.

Important Safety and Handling Notes

- **For Research Use Only:** Suppliers explicitly state that products like H-Arg(NO₂)-Obzl are not for therapeutic use and cannot be sold to patients [1].
- **Storage:** The compound should be stored in sealed containers at cool, dry conditions (2-8°C) and protected from light and moisture to maintain stability [3].
- **Quality Control:** Always refer to the Certificate of Analysis (COA) for lot-specific data, including purity (typically >98% by HPLC), water content, and specific rotation [3] [4] [5].

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